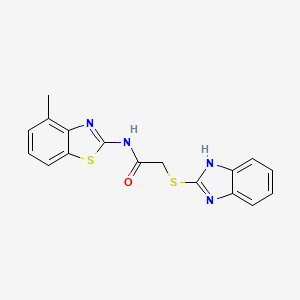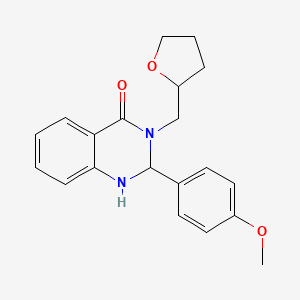
2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions, with starting materials such as amino compounds and aldehydes. For compounds closely related to 2-(4-methoxyphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone, the general approach includes cyclization catalyzed by acids such as p-toluenesulfonic acid followed by oxidative dehydrogenation using agents like phenyliodine diacetate (Cheng et al., 2013). This method highlights the versatility of starting materials and the efficiency of cyclization and oxidation steps in forming the quinazolinone scaffold.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including this compound, can be elucidated using various spectroscopic techniques such as FTIR, NMR, and UV spectroscopy. Advanced computational methods like density functional theory (DFT) calculations offer insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, vibrational properties, and charge distribution, which are crucial for understanding the reactivity and properties of the compound (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo a variety of chemical reactions, reflecting their rich chemistry and functional group reactivity. They can participate in cyclocondensation reactions, forming various derivatives depending on the reactants used. The presence of a methoxyphenyl group and a tetrahydrofuran moiety in the compound of interest suggests potential for specific reactivity patterns, including interactions with nucleophiles and electrophiles, and the possibility of undergoing transformations targeting these moieties (Cheng et al., 2014).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, can significantly influence their chemical behavior and potential applications. These properties are determined by the molecular structure, including intermolecular interactions and molecular packing in the solid state. For example, polymorphism can affect the material's fluorescence and sensor properties, demonstrating the importance of understanding these physical aspects (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit a broad range of chemical properties, including the ability to act as ligands for metal ions, which can lead to changes in their photophysical properties. Their chemical behavior is influenced by the substituents on the quinazolinone nucleus, which can alter their reactivity, electronic properties, and interaction with biological targets. The exploration of these compounds' chemical properties is essential for developing novel materials and potential therapeutic agents (Moshkina et al., 2021).
特性
IUPAC Name |
2-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-15-10-8-14(9-11-15)19-21-18-7-3-2-6-17(18)20(23)22(19)13-16-5-4-12-25-16/h2-3,6-11,16,19,21H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCANVDWJOHIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



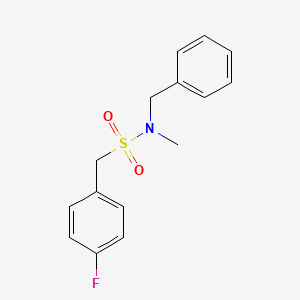

![N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4727876.png)
![2-({[(4-fluorobenzyl)thio]acetyl}amino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4727883.png)
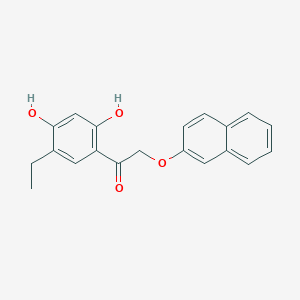

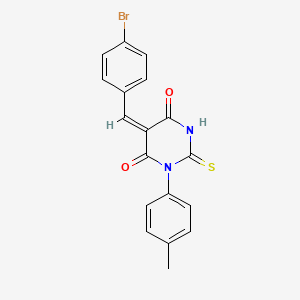
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4727916.png)
![6,7-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4727939.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4727947.png)

![6-iodo-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4727958.png)
![ethyl 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4727961.png)
